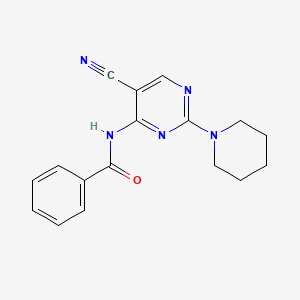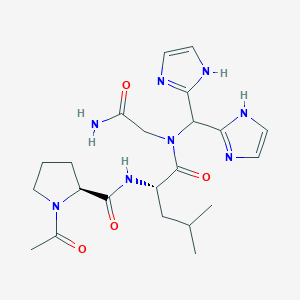
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is an organic compound that features a cyclohexyl ring substituted with an ethyl group and an amino group, along with a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol typically involves the reaction of 4-ethylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the desired this compound.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar structure but lacks the ethyl and tertiary alcohol groups.
2-Methyl-2-propanol: Contains the tertiary alcohol group but lacks the cyclohexyl and amino groups.
4-Ethylcyclohexanol: Contains the cyclohexyl ring and ethyl group but lacks the amino group.
Uniqueness
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is unique due to the combination of its cyclohexyl ring, ethyl group, amino group, and tertiary alcohol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
1-[(4-ethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10-5-7-11(8-6-10)13-9-12(2,3)14/h10-11,13-14H,4-9H2,1-3H3 |
Clé InChI |
QNVMLRIKBMHWPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


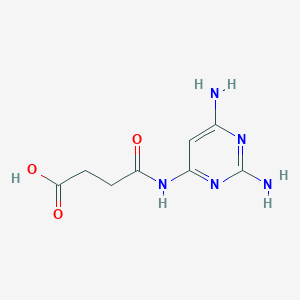
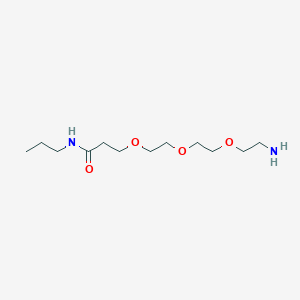
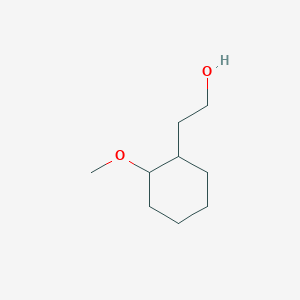
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
